molecular formula C24H20N2O4 B2687989 3-(4-methoxyphenyl)-9-(pyridin-2-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one CAS No. 929821-62-5

3-(4-methoxyphenyl)-9-(pyridin-2-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one

Cat. No.: B2687989
CAS No.: 929821-62-5
M. Wt: 400.434
InChI Key: ZLWBPBVYPHUBHD-UHFFFAOYSA-N
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Description

This compound belongs to the chromeno-oxazine class, characterized by a fused chromene-oxazine core. The 4-methoxyphenyl group at position 3 and pyridin-2-ylmethyl substitution at position 9 distinguish its structure. The compound shares structural motifs with bioactive derivatives reported in osteoporosis research, where similar chromeno-oxazines demonstrate dual regulation of osteoblast and osteoclast activity via BMP/Smad and RANKL pathways .

Properties

IUPAC Name

3-(4-methoxyphenyl)-9-(pyridin-2-ylmethyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O4/c1-28-18-7-5-16(6-8-18)21-14-29-24-19(23(21)27)9-10-22-20(24)13-26(15-30-22)12-17-4-2-3-11-25-17/h2-11,14H,12-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLWBPBVYPHUBHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC4=C3CN(CO4)CC5=CC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(4-Methoxyphenyl)-9-(pyridin-2-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound based on various studies, focusing on its antioxidant, anticancer, and neuroprotective properties.

  • Molecular Formula : C₁₈H₁₈N₂O₃
  • Molecular Weight : 306.35 g/mol
  • CAS Number : 929440-80-2

Antioxidant Activity

The antioxidant potential of compounds similar to this compound has been evaluated using the DPPH radical scavenging method. This method measures the ability of a compound to donate hydrogen atoms to stabilize free radicals.

CompoundDPPH Scavenging Activity (%)Reference
This compoundTBD
Ascorbic Acid (Control)100%

The results indicate that derivatives of this compound exhibit significant radical scavenging activity, comparable to that of well-known antioxidants like ascorbic acid.

Anticancer Activity

The anticancer effects of this compound were assessed against various cancer cell lines. Notably, studies have shown that it exhibits cytotoxic effects against human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines.

Cell LineIC50 (µM)Reference
U-87TBD
MDA-MB-231TBD

The findings suggest a promising anticancer profile with further investigations needed to determine the mechanism of action and specific pathways involved.

Neuroprotective Activity

Research has demonstrated that this compound exhibits neuroprotective properties in models of cerebral ischemia. In vivo studies using mice subjected to bilateral common carotid artery occlusion showed that this compound significantly prolonged survival times and reduced mortality rates.

Case Study: Neuroprotection in Mice

In a controlled study:

  • Dosage : Various dosages were tested.
  • Results : The compound significantly increased survival rates compared to control groups (p < 0.05).

These results indicate that this compound may have therapeutic potential in treating ischemic stroke and related neurodegenerative conditions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Chromeno-oxazine derivatives exhibit diverse pharmacological properties influenced by substituents at positions 3 (aryl group), 9 (alkyl/arylalkyl), and additional functional groups. Below is a comparative analysis based on structural analogs from the evidence:

Structural and Functional Insights

  • Derivatives with 3,4-dimethoxyphenyl substitutions (e.g., ) show increased lipophilicity, influencing blood-brain barrier penetration.
  • Position 9 (Alkyl/Arylalkyl Chain):

    • Pyridin-2-ylmethyl (target) introduces a nitrogen heterocycle, likely improving solubility and hydrogen-bonding interactions compared to purely hydrophobic substituents (e.g., benzyl in ).
    • Ferrocenyl groups (e.g., ) confer redox activity, critical for antiparasitic mechanisms.
  • Additional Functional Groups:

    • Photodimerizable coumarin moieties (e.g., ) enable UV-triggered crosslinking, useful in materials science.
    • Hydrazinyl groups in pyrimidine-fused analogs (e.g., ) enhance metal-chelating properties, relevant to anticancer activity.

Pharmacological Performance

  • Antiviral Activity: Fluorobenzyl and chlorobenzyl derivatives (e.g., ) inhibit phytopathogenic fungi (EC₅₀ = 12–28 µg/mL) via disruption of fungal membrane integrity.
  • Anti-Osteoporosis: The furan-3-ylmethyl analog (compound 7 in ) outperforms ipriflavone in vivo, increasing bone mineral density by 18% in OVX mice.
  • Antiparasitic Activity: Ferrocenyl derivatives (e.g., ) exhibit IC₅₀ = 0.8–2.1 µM against Plasmodium falciparum, attributed to redox cycling and heme interference.

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